molecular formula C7H5ClN4S B13551729 4-(6-Chloropyrazin-2-yl)thiazol-2-amine

4-(6-Chloropyrazin-2-yl)thiazol-2-amine

Cat. No.: B13551729
M. Wt: 212.66 g/mol
InChI Key: BXQDQYHFTXIVSS-UHFFFAOYSA-N
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Description

4-(6-Chloropyrazin-2-yl)thiazol-2-amine is an organic compound that belongs to the class of heterocyclic compounds. It features a thiazole ring fused with a pyrazine ring, with a chlorine atom attached to the pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloropyrazin-2-yl)thiazol-2-amine typically involves the reaction of 2-chloropyrazine with thioamides under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the thioamide attacks the chloropyrazine, leading to the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance yield and purity. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloropyrazin-2-yl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(6-Chloropyrazin-2-yl)thiazol-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-Chloropyrazin-2-yl)thiazol-2-amine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions are crucial for its biological activities, including its anticancer and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorothiophen-2-yl)thiazol-2-amine
  • 2-Amino-6-chloropyrazine
  • Thiazole derivatives with various substituents

Uniqueness

4-(6-Chloropyrazin-2-yl)thiazol-2-amine is unique due to its specific structural features, such as the presence of both a pyrazine and thiazole ring, and the chlorine atom on the pyrazine ring. This unique structure contributes to its distinct chemical reactivity and biological activities compared to other similar compounds .

Properties

Molecular Formula

C7H5ClN4S

Molecular Weight

212.66 g/mol

IUPAC Name

4-(6-chloropyrazin-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C7H5ClN4S/c8-6-2-10-1-4(11-6)5-3-13-7(9)12-5/h1-3H,(H2,9,12)

InChI Key

BXQDQYHFTXIVSS-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)Cl)C2=CSC(=N2)N

Origin of Product

United States

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